Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups attached to the benzothiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Synthesis and Building Blocks in Drug Discovery
Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate, belonging to the benzo[d]thiazole class, is utilized in the synthesis of various compounds with potential bioactivities. Durcik et al. (2020) highlighted the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, serving as new building blocks in drug discovery. These compounds, by allowing substitutions at different positions, offer a broad exploration of chemical space for targeting specific ligands. This approach underscores the molecule's versatility in medicinal chemistry and its contribution to developing novel therapeutic agents (Durcik et al., 2020).
Mechanism of Action
Target of Action
Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their structure and the presence of functional groups . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This suggests that the compound could interact with its targets through these mechanisms.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME), greatly influence its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the ADME properties of this compound.
Result of Action
The result of the action of a compound refers to the molecular and cellular effects of its action. Thiazole derivatives have been found to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects . .
Safety and Hazards
Future Directions
In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
methyl 2-[(3,5-dimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-23-12-6-11(7-13(9-12)24-2)16(21)20-18-19-14-5-4-10(17(22)25-3)8-15(14)26-18/h4-9H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEREYMURZIDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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